1-(4-Hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one

Catalog No.
S845991
CAS No.
385810-16-2
M.F
C19H14O2
M. Wt
274.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1...

CAS Number

385810-16-2

Product Name

1-(4-Hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one

IUPAC Name

1-(4-hydroxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

InChI

InChI=1S/C19H14O2/c20-17-11-8-16(9-12-17)19(21)13-10-15-6-3-5-14-4-1-2-7-18(14)15/h1-13,20H

InChI Key

FDLCWJSUCSSVIY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)C3=CC=C(C=C3)O
  • Origin: 1-(4-Hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one is likely a synthetic compound. Chalcones are generally synthesized through an aldol condensation reaction between a benzaldehyde derivative and a ketone derivative.
  • Significance: Research on specific chalcones, including 1-(4-Hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one, is limited. However, chalcones as a class have attracted interest due to their diverse biological activities, including potential anti-cancer, anti-inflammatory, and anti-microbial properties [].

Molecular Structure Analysis

1-(4-Hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one possesses several key features:

  • Conjugated System: The molecule has a conjugated system consisting of the aromatic rings and the central C=C double bond. This delocalization of electrons throughout the molecule influences its chemical properties and potential biological activity.
  • Hydroxyl Group: The presence of the OH group on the aromatic ring can participate in hydrogen bonding, potentially affecting the molecule's solubility and interaction with other molecules.

Chemical Reactions Analysis

Aldol Condensation for Chalcone Synthesis (Example):

C6H5CHO (Benzaldehyde) + CH3COCH3 (Acetate) -> C6H5CH=CHCOCH3 (Chalcone) + H2O

There is no current research available on the specific mechanism of action of 1-(4-Hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one. However, some chalcones have been shown to exhibit biological activity by interacting with enzymes or cell signaling pathways []. Further research is needed to understand the potential mechanism of this specific compound.

XLogP3

4.6

Dates

Last modified: 08-16-2023

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